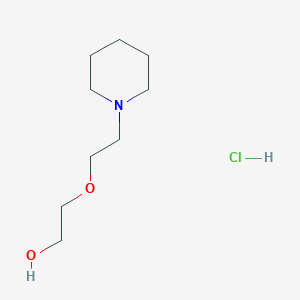
2-(2-Piperidinoethoxy)ethanol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Piperidinoethoxy)ethanol Hydrochloride is an organic compound with the chemical formula C12H25NO2. It appears as a colorless to pale yellow liquid and is soluble in ethanol, ether, and chloroform . This compound is often used as an intermediate in the pharmaceutical field .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinoethoxy)ethanol Hydrochloride typically involves the reaction of 2-(2-chloroethoxy)ethanol with piperidine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Piperidinoethoxy)ethanol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Piperidinoethoxy)ethanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Piperidinoethoxy)ethanol Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Piperidinoethoxy)ethanol: Similar structure but without the hydrochloride group.
2-(2-Morpholinoethoxy)ethanol: Contains a morpholine ring instead of a piperidine ring.
2-(2-Pyrrolidinoethoxy)ethanol: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-(2-Piperidinoethoxy)ethanol Hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its solubility in various solvents and its reactivity make it a valuable intermediate in pharmaceutical synthesis and other applications.
Propiedades
Número CAS |
87630-97-5 |
|---|---|
Fórmula molecular |
C9H20ClNO2 |
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
2-(2-piperidin-1-ylethoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c11-7-9-12-8-6-10-4-2-1-3-5-10;/h11H,1-9H2;1H |
Clave InChI |
OEOYQXROEWJSNM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



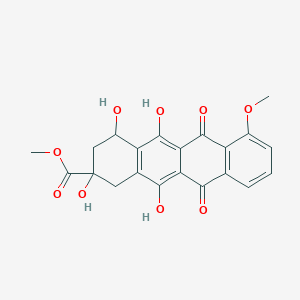
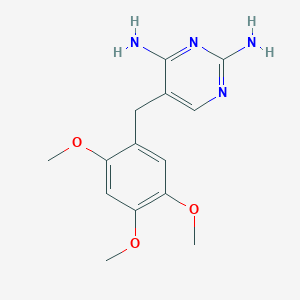
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
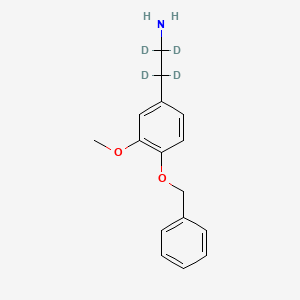

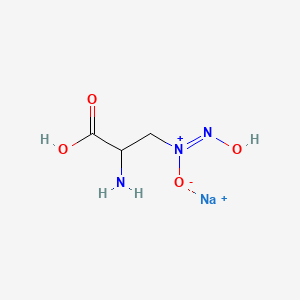


![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)


